N-Cyclohexyl Butylone

Catalog No.
S11223156
CAS No.
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl Butylone

Product Name

N-Cyclohexyl Butylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3

InChI Key

JUIRPSMGWVYMJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3

N-Cyclohexyl Butylone is a synthetic compound classified as a novel stimulant and substituted cathinone. It is structurally related to cathinone, a naturally occurring alkaloid found in the Khat plant (Catha edulis). The chemical formula for N-Cyclohexyl Butylone is C17H23NO3C_{17}H_{23}NO_3, and it is known for its psychoactive effects that are similar to those of amphetamines. This compound has been associated with various adverse events, including fatalities, highlighting its potential risks when used recreationally .

N-Cyclohexyl Butylone appears as a white crystalline powder or beige powder and is often sold in various forms, sometimes mixed with other substances. Its structural modifications compared to traditional cathinones make it a subject of interest in pharmacological and toxicological research .

The chemical reactivity of N-Cyclohexyl Butylone primarily involves its interactions with monoamine neurotransmitter systems. As a substituted cathinone, it can undergo typical reactions associated with β-keto compounds, including:

  • Reductive amination: This reaction can lead to the formation of various derivatives by modifying the amine group.
  • Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids or amines.
  • Oxidation: The presence of alcohol or amine groups may allow for oxidation reactions, potentially yielding more reactive intermediates.

These reactions are significant for understanding the compound's behavior in biological systems and its degradation pathways in forensic contexts .

N-Cyclohexyl Butylone exhibits stimulant properties primarily through its action on monoamine transporters. It is believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants and contributes to its psychoactive effects, which may include euphoria, increased energy, and heightened alertness .

Research indicates that synthetic cathinones like N-Cyclohexyl Butylone can also lead to adverse effects such as anxiety, paranoia, and cardiovascular complications. The long-term neurotoxic effects on monoamine neurons remain a critical area of study due to the potential for severe health implications .

  • Formation of the ketone: Starting with a suitable aromatic ketone.
  • Cyclization: Introducing cyclohexyl groups through alkylation reactions.
  • Amine formation: Reductive amination with an appropriate amine source.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

  • Research: As an analytical reference standard in toxicology and pharmacology studies.
  • Forensic science: To identify and analyze substances found in drug-related incidents.

Due to its psychoactive properties, it has been misused recreationally, leading to public health concerns and regulatory scrutiny .

Studies on N-Cyclohexyl Butylone's interactions focus on its pharmacodynamics and pharmacokinetics. It interacts predominantly with monoamine transporters:

  • Dopamine Transporter: Inhibition leads to increased dopamine levels.
  • Serotonin Transporter: Similar inhibition results in elevated serotonin levels.
  • Norepinephrine Transporter: Its action here also contributes to the stimulant effects.

These interactions have been characterized using various in vitro assays that measure neurotransmitter uptake inhibition and release stimulation .

N-Cyclohexyl Butylone shares structural similarities with several other substituted cathinones. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-Cyclohexyl MethyloneSimilar backbone with methyl substitutionMilder psychoactive effects
ButyloneBasic structure similar but lacks cyclohexyl groupMore widely studied; Schedule I substance
3,4-Methylenedioxymethamphetamine (MDMA)Contains methylenedioxy groupKnown entactogen; different psychoactive profile
N-Methylcathinone (Mephedrone)Methyl group instead of cyclohexylPopular recreational use; Schedule I

The uniqueness of N-Cyclohexyl Butylone lies in its specific cyclohexyl modification, which may influence its pharmacological profile and toxicity compared to similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-08

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